molecular formula C13H14N2O3S2 B2475023 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034252-83-8

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2475023
CAS No.: 2034252-83-8
M. Wt: 310.39
InChI Key: TXOQLXHTXRKNJV-UHFFFAOYSA-N
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Description

6-[3-(Ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a 1,3-benzothiazole core substituted at the 6-position with a carbonyl-linked azetidine ring bearing a 3-ethanesulfonyl group. This structure combines the electron-deficient benzothiazole scaffold, known for its pharmacological relevance, with a conformationally constrained azetidine moiety. The ethanesulfonyl group enhances solubility and may influence bioactivity through sulfonyl-mediated hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-(3-ethylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-2-20(17,18)10-6-15(7-10)13(16)9-3-4-11-12(5-9)19-8-14-11/h3-5,8,10H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOQLXHTXRKNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole, can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Other methods include nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, and ring-opening of highly strained azabicyclobutanes .

Industrial Production Methods

Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its strain-driven reactivity, which can facilitate interactions with enzymes and receptors. The benzothiazole moiety may contribute to the compound’s ability to bind to specific biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison of Benzothiazole Derivatives

The target compound shares a 1,3-benzothiazole core with multiple derivatives reported in the literature. Key structural variations among analogs include:

Compound Substituent at 6-Position Biological Relevance Reference
Target compound 3-(Ethanesulfonyl)azetidine-1-carbonyl Potential sodium channel modulation (inferred)
2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14) Trifluoromethoxy and piperazine Sodium channel inhibition
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Ethyl ester Antimicrobial activity
BT-3 (Benzoxazole-azetidinone hybrid) Chloro-2-hydroxyphenyl-azetidinone Antimicrobial and anti-inflammatory potential

Key Observations :

  • Azetidine vs. Piperazine : The azetidine ring in the target compound introduces a smaller, more rigid heterocycle compared to piperazine derivatives (e.g., compound 14). This may enhance binding specificity due to reduced conformational flexibility .
  • Sulfonyl vs. Ester Groups : The ethanesulfonyl group in the target compound likely improves aqueous solubility compared to ethyl ester derivatives (e.g., ), which are more lipophilic and prone to hydrolysis .
Sodium Channel Modulation

Compound 14 (2-(piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole) demonstrated potent use-dependent inhibition of skeletal muscle sodium channels, attributed to its trifluoromethoxy group enhancing electron-withdrawing effects and piperazine enabling cation-π interactions . The target compound’s ethanesulfonyl-azetidine moiety may exhibit similar sodium channel affinity but with distinct pharmacokinetics due to sulfonyl group polarity.

Antimicrobial Activity

Benzothiazole-pyrazole hybrids (e.g., 5a-g) showed moderate to excellent antimicrobial activity, with compound 5b (4-fluorophenyl substitution) outperforming reference drugs . The target compound’s azetidine-sulfonyl group could enhance membrane penetration compared to pyrazole derivatives, though direct antimicrobial data are lacking.

Physicochemical Properties

  • Stability : Azetidine rings are less strain-prone than beta-lactams but may undergo ring-opening under acidic conditions, unlike more stable piperazine derivatives .

Biological Activity

6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the current knowledge surrounding its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activity, including antimicrobial properties. The presence of an azetidine ring and a sulfonyl group further enhances its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole exhibit notable antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus18
6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazoleUnknownTBD

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been documented, particularly through their effects on cyclooxygenase (COX) enzymes. Compounds structurally related to 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole have shown significant inhibition of COX-2, leading to reduced inflammation in animal models .

Case Study: COX-2 Inhibition
In a study involving various benzothiazole derivatives, one compound demonstrated a 57.35% inhibition rate in COX-2 enzyme activity after intraperitoneal administration, outperforming standard anti-inflammatory drugs like indomethacin . This suggests that 6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole may exhibit similar or enhanced anti-inflammatory effects.

The proposed mechanism of action for the antimicrobial and anti-inflammatory effects of benzothiazole derivatives involves interaction with specific enzymes or receptors within bacterial cells and inflammatory pathways. Molecular modeling studies indicate that these compounds can bind effectively to COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators .

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